molecular formula C17H15N5 B565862 3-Phenylphenazopyridine CAS No. 1168133-05-8

3-Phenylphenazopyridine

Cat. No.: B565862
CAS No.: 1168133-05-8
M. Wt: 289.342
InChI Key: RBGZGPSVFJKROH-UHFFFAOYSA-N
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Description

3-Phenylphenazopyridine is a derivative of Phenazopyridine . Phenazopyridine is a medication which, when excreted by the kidneys into the urine, has a local analgesic effect on the urinary tract . It is often used to help with the pain, irritation, or urgency caused by urinary tract infections, surgery, or injury to the urinary tract .


Chemical Reactions Analysis

Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled . The identification of a reactive hazard requires the detailed evaluation of both the properties of the substances used and the operating conditions .


Physical and Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .

Scientific Research Applications

DNA Interaction and Anticancer Properties

A study by Xu et al. (2003) highlights the significant effects of the ancillary ligands of polypyridyl Ru(II) complexes, including derivatives similar to 3-Phenylphenazopyridine, on the spectral properties and DNA-binding behaviors of these complexes. This suggests potential applications in designing drugs that target DNA (Xu et al., 2003).

Liu et al. (2001) synthesized mixed polypyridyl ruthenium(II) complexes that show good DNA-binding properties through intercalation, indicating their potential use in developing agents for cancer therapy or DNA research (Liu et al., 2001).

Ravi et al. (2019) discussed cobalt(III) polypyridyl complexes that interact with DNA in an intercalation mode and exhibit good antimicrobial activity and anticancer activity against the SKOV3 cell line, suggesting a possible application in cancer treatment (Ravi et al., 2019).

Silva et al. (2020) focused on silver(I) complexes with phenanthroline and thiosemicarbazone ligands, exhibiting promising in vitro antiproliferative activity against cancer cell lines, indicating their potential as cancer therapeutics (Silva et al., 2020).

Synthesis and Characterization of New Compounds

El-Abasawy et al. (2018) developed a TLC densitometric method for estimating a binary mixture of Phenazopyridine hydrochloride and Trimethoprim in tablet form, showcasing the application of phenazopyridine derivatives in analytical chemistry and pharmaceutical analysis (El-Abasawy et al., 2018).

Reddy et al. (2015) synthesized Ru(II) polypyridyl complexes with a new polypyridyl ligand, demonstrating significant DNA-binding affinity, cytotoxicity, and antimicrobial activity. This work highlights the potential of these compounds in medicinal chemistry, particularly in the development of new therapeutics (Reddy et al., 2015).

Safety and Hazards

Phenazopyridine may cause serious side effects. Stop using phenazopyridine and call your doctor at once if you have: little or no urinating; swelling, rapid weight gain; confusion, loss of appetite, pain in your side or lower back; fever, pale or yellowed skin, stomach pain, nausea and vomiting; or blue or purple appearance of your skin .

Mechanism of Action

Target of Action

3-Phenylphenazopyridine, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . It is used for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations that are a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .

Mode of Action

It is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels . This interaction with its targets results in the relief of discomfort and pain before antimicrobial therapy begins to take effect .

Biochemical Pathways

Upon addition to pluripotent stem cells, Phenazopyridine induced changes in kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . Three of these kinases interacted with Phenazopyridine with sub-micromolar binding affinities: cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C .

Pharmacokinetics

It is known that Phenazopyridine is metabolized in the liver and other tissues . About 66% of the drug is excreted in the urine as unchanged drug .

Result of Action

Phenazopyridine provides symptomatic relief during a urinary tract infection (UTI), following surgery, or injury to the urinary tract . Long-term use of Phenazopyridine can mask symptoms .

Action Environment

Phenazopyridine is often used in conjunction with an antibiotic or other anti-infective medication at the beginning of treatment to help provide immediate symptomatic relief . Environmental factors such as the presence of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters can influence the compound’s action, efficacy, and stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Phenylphenazopyridine can be achieved by the condensation reaction between 2-aminopyridine and 3-nitrobenzaldehyde, followed by reduction and cyclization reactions.", "Starting Materials": ["2-aminopyridine", "3-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether"], "Reaction": [ "Step 1: Dissolve 2-aminopyridine (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (1.5 equiv) slowly with stirring. The reaction mixture is then heated under reflux for 1-2 hours to complete the reduction reaction.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and wash the organic layer with water and sodium hydroxide solution.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of diethyl ether and petroleum ether as the eluent to obtain the pure 3-Phenylphenazopyridine product." ] }

CAS No.

1168133-05-8

Molecular Formula

C17H15N5

Molecular Weight

289.342

IUPAC Name

3-phenyl-5-phenyldiazenylpyridine-2,6-diamine

InChI

InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)

InChI Key

RBGZGPSVFJKROH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3

Synonyms

3-Phenyl-5-(2-phenyldiazenyl)-2,6-pyridinediamine

Origin of Product

United States

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